REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[N:7][C:6]([C:12]([O:14]C)=[O:13])=[CH:5]2.[OH-].[K+].O>CCO>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[N:7][C:6]([C:12]([OH:14])=[O:13])=[CH:5]2 |f:1.2|
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C=C(N=CC2=CC1)C(=O)OC
|
Name
|
|
Quantity
|
0.61 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
K+
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form
|
Type
|
DISSOLUTION
|
Details
|
all solid is redissolved
|
Type
|
TEMPERATURE
|
Details
|
After heating for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction is cooled to rt
|
Type
|
FILTRATION
|
Details
|
is collected by vacuum filtration
|
Type
|
WASH
|
Details
|
the column is rinsed with MeOH
|
Type
|
WASH
|
Details
|
The product is eluted with a solution of 5% TEA in MeOH
|
Type
|
CONCENTRATION
|
Details
|
This solution is concentrated
|
Type
|
CUSTOM
|
Details
|
evaporated from MeCN three times
|
Type
|
CUSTOM
|
Details
|
the resulting solid is recrystallized from EtOH/H2O
|
Type
|
CUSTOM
|
Details
|
This material is purified by preparative achiral HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C=C(N=CC2=CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.1 g | |
YIELD: PERCENTYIELD | 13% | |
YIELD: CALCULATEDPERCENTYIELD | 13.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |